Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate
Description
Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H8N2O5 and a molecular weight of 236.18 . It is extensively used in scientific research due to its versatile properties, making it valuable in synthesizing novel materials for drug development, agrochemicals, and material science.
Synthesis Analysis
Isoxazole derivatives, such as Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate, can be synthesized through various methods. One of the known strategies is the reactions of aldehydes with primary nitro compounds . Another method reported involves the synthesis of 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives .Chemical Reactions Analysis
One of the chemical reactions involving Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate is a (2 + 4) cycloaddition with 2,3-dimethylbuta-1,3-diene, affording the tetrahydro-1,2-benzisoxazole . This compound could be easily converted into the corresponding dihydro derivative by elimination of the NO2 and CO2Et groups .Future Directions
Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate has potential applications in the synthesis of novel materials for drug development, agrochemicals, and material science. Future research could focus on exploring these applications further and developing more efficient and eco-friendly synthetic routes for this compound .
properties
IUPAC Name |
ethyl 4-nitro-1,2-benzoxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c1-2-16-10(13)9-8-6(12(14)15)4-3-5-7(8)17-11-9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZPCAQEIOSKAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=CC=CC(=C21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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